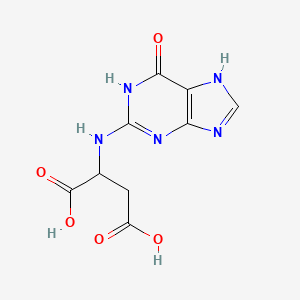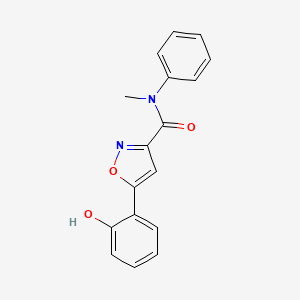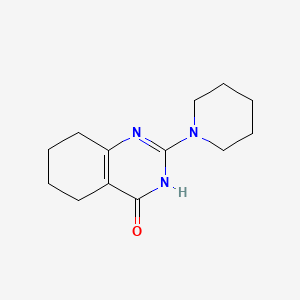![molecular formula C17H12N4O2S B3719063 N-(2-cyanophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B3719063.png)
N-(2-cyanophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide
描述
N-(2-cyanophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide, commonly known as CT-322, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit anti-angiogenic properties, which means that it can prevent the growth of new blood vessels. This property makes CT-322 a promising candidate for the treatment of various types of cancers and other diseases that are characterized by excessive angiogenesis.
作用机制
The mechanism of action of CT-322 involves its ability to bind to and inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a protein that is involved in the process of angiogenesis, or the growth of new blood vessels. By inhibiting the activity of VEGFR-2, CT-322 can prevent the growth of new blood vessels, which is essential for the survival and growth of cancer cells.
Biochemical and Physiological Effects:
CT-322 has several biochemical and physiological effects. It has been found to inhibit the activity of VEGFR-2, which can prevent the growth of new blood vessels. This property makes CT-322 a promising candidate for the treatment of various types of cancers. In addition to its anti-angiogenic properties, CT-322 has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
实验室实验的优点和局限性
One of the main advantages of CT-322 for lab experiments is its ability to inhibit the growth of new blood vessels. This property makes it a promising candidate for the treatment of various types of cancers. However, there are also some limitations associated with the use of CT-322 in lab experiments. One of the main limitations is its potential toxicity, which can limit its use in vivo. In addition, the mechanism of action of CT-322 is not fully understood, which can make it difficult to optimize its therapeutic use.
未来方向
There are several future directions for the study of CT-322. One of the main directions is the optimization of its therapeutic use for the treatment of various types of cancers. This can involve the development of new formulations and delivery methods that can enhance its efficacy and reduce its toxicity. Another future direction is the study of the mechanism of action of CT-322, which can provide insights into its therapeutic potential and identify new targets for drug development. Finally, the study of CT-322 can also involve the identification of new biomarkers that can be used to predict its efficacy and identify patients who are most likely to benefit from its use.
科学研究应用
CT-322 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-angiogenic properties, which make it a promising candidate for the treatment of various types of cancers, including breast cancer, lung cancer, and glioblastoma. In addition to its anti-angiogenic properties, CT-322 has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
属性
IUPAC Name |
N-(2-cyanophenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c18-9-11-5-1-3-7-13(11)19-15(22)10-24-17-20-14-8-4-2-6-12(14)16(23)21-17/h1-8H,10H2,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYKJFBQSJIOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-ethyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-pyrimidinone](/img/structure/B3718987.png)
![3-allyl-2-[(4-chlorobenzyl)thio]-6-hydroxy-4(3H)-pyrimidinone](/img/structure/B3718993.png)


![4-(4-methoxyphenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B3719037.png)

![5-(1,3-benzodioxol-5-yl)-3-ethyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3719039.png)

![2-(1-{[3-(1H-imidazol-1-yl)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B3719044.png)
![3-[2-(3-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B3719062.png)

![2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-methyl-4(1H)-pyrimidinone](/img/structure/B3719077.png)
